XLogP Lipophilicity Difference: Pyrazine vs. Pyrimidine Heterocycle Variant Drives ~1.2 Log Unit Lower Calculated LogP for the Target Compound
The target compound bearing a pyrazine ring (CAS 1178321-37-3) exhibits a computed XLogP3-AA value of 0, compared to a computed XLogP3-AA of approximately 1.2 for the corresponding pyrimidine analog 3-chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one [1]. This ~1.2 log unit lower lipophilicity indicates significantly greater aqueous solubility and reduced membrane permeability, which is a critical discriminator when selecting a building block for CNS-targeted programs where lower logP is generally favored for minimizing off-target tissue distribution [1]. The pyrazine ring introduces an additional nitrogen atom in a position that increases polarity relative to the pyrimidine variant, directly impacting the calculated partition coefficient.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 |
| Comparator Or Baseline | 3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one: XLogP3-AA ≈ 1.2 |
| Quantified Difference | ~1.2 log units lower (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A 1.2 log unit XLogP difference predicts approximately a 16-fold difference in octanol-water partition coefficient, fundamentally altering solubility and permeability profiles that determine suitability for particular assay formats or biological compartments.
- [1] PubChem Compound Summary for CID 54875479. XLogP3-AA = 0. National Center for Biotechnology Information. Accessed May 2026. View Source
